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Abstract

The mating-type switching in Saccharomyces cerevisiae is a tightly regulated process initiated
by the HO endonuclease, whose expression is restricted to mother cells in late G1 phase of the
cell cycle. The transcription factor SWI5 is a critical activator of HO gene expression. This
document provides a comprehensive technical overview of the molecular mechanisms by
which SWI5 regulates HO transcription, intended for researchers in molecular biology and drug
development. We present quantitative data on the effects of SWI5 mutations, detailed protocols
for key experimental assays, and visual representations of the regulatory pathways and
experimental workflows.

Introduction

The HO gene encodes a site-specific endonuclease that initiates mating-type switching in
yeast.[1] Its expression is a paradigm for cell-cycle and cell-lineage-dependent gene regulation.
The SWIS protein, a zinc finger transcription factor, plays a pioneering role in activating HO
transcription.[2] SWI5 is synthesized during the S, G2, and M phases of the cell cycle and
enters the nucleus in late anaphase.[3] Upon nuclear entry, SWI5 binds to specific sites in the
Upstream Regulatory Sequence 1 (URS1) of the HO promoter, located approximately 1.2 to 1.4
kb upstream of the transcription start site.[4] This binding event initiates a cascade of chromatin
remodeling and recruitment of additional transcription factors, ultimately leading to the
activation of HO transcription in the subsequent G1 phase.[5]
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The Molecular Mechanism of SWI5-Mediated HO
Activation

The activation of the HO gene by SWI5 is a multi-step process involving the sequential
recruitment of several protein complexes to the promoter.

SWI5 Binding to the HO Promoter

SWI5 binds to two specific sites, designated A (-1800) and B (-1300), within the URS1 region of
the HO promoter.[6] The binding of SWI5 to these sites is cooperative with the homeodomain
protein Pho2.[6] This cooperative binding is crucial for stable association with the promoter and
subsequent activation of transcription.[7]

Recruitment of Chromatin Remodeling and Modifying
Complexes

Following its binding to URS1, SWI5 orchestrates the recruitment of a series of co-activator
complexes:

o SWI/SNF Complex: SWIS5 directly interacts with the SWI/SNF chromatin remodeling complex
and is required for its recruitment to the HO promoter.[8] The SWI/SNF complex utilizes the
energy of ATP hydrolysis to remodel nucleosomes, making the DNA more accessible to other
transcription factors.

o SAGA Complex: The SAGA (Spt-Ada-Gcenb-Acetyltransferase) complex, which contains the
histone acetyltransferase Gcn5, is subsequently recruited.[5] Genb acetylates histones,
further contributing to a more open chromatin structure conducive to transcription.

o Mediator Complex: SWI5 also recruits the Mediator complex, which acts as a bridge
between DNA-bound transcription factors and the RNA polymerase Il machinery.[9]

SBF-Dependent Transcription Activation

The events initiated by SWI5 at URS1 lead to chromatin remodeling that extends to the
downstream URS2 region. This allows the SBF (SCB-binding factor), a heterodimer of Swi4
and Swi6, to bind to its recognition sites within URS2.[3] SBF is ultimately responsible for the
robust transcriptional activation of HO in late G1.[9]
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Regulation by Ashl

In daughter cells, the expression of HO is repressed by the Ashl protein. Ashl is a
transcriptional repressor that localizes specifically to the daughter cell nucleus.[7] It binds to the
HO promoter and inhibits the recruitment of the SWI/SNF and SAGA complexes, thereby
preventing transcriptional activation.[7]

Quantitative Analysis of SWI5 Function

The functional importance of SWI5 in HO gene expression has been quantified through various
experimental approaches, primarily by analyzing the impact of swi5 mutations on HO mRNA

levels.
Relative HO )
Experimental
SWI5 Allele Pho2 Genotype  mRNA Level Reference
Method
(%)
) ) S1 Nuclease
Wild-type Wild-type 100 )
Protection Assay
) ) S1 Nuclease
SWiSA Wild-type 0 )
Protection Assay
] S1 Nuclease
Wild-type pho2A 5 )
Protection Assay
] ) S1 Nuclease
swi5-V494A Wild-type 10 )
Protection Assay
) ) S1 Nuclease
swi5-S497P Wild-type 15 ]
Protection Assay
] ) S1 Nuclease
swi5-R484G Wild-type 50 )
Protection Assay
S1 Nuclease
swi5-R484S Wild-type 60

Protection Assay

Experimental Protocols
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This section provides detailed methodologies for key experiments used to study the regulation
of HO gene expression by SWI5.

Chromatin Immunoprecipitation (ChlP) and gPCR

ChIP-gPCR is used to determine the in vivo association of SWI5 with the HO promoter.
4.1.1. Materials

¢ Yeast strain expressing tagged SWI5 (e.g., SWI5-13xMyc)

e YPAD medium

o Formaldehyde (37%)

e Glycine (2.5 M)

o Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100,
0.1% sodium deoxycholate, protease inhibitors)

e Glass beads (0.5 mm)

» Sonicator

e Anti-Myc antibody (e.g., clone 9E10)

e Protein A/G magnetic beads

o Wash Buffers (Low Salt, High Salt, LiCl)

e Elution Buffer (50 mM Tris-HCI pH 8.0, 10 mM EDTA, 1% SDS)
» Proteinase K

e (PCR primers for HO promoter (URS1) and a negative control region (e.g., a coding region
of a gene not regulated by SWI5)

o HO URS1 Forward: 5-CGCTTTGTTTATTGCTAGCG-3'
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o HO URS1 Reverse: 5-GCTAAATGTGGTGCTTTGCT-3'
o Negative Control Forward: 5-GACGTCGGTGATGTTGCTAA-3'
o Negative Control Reverse: 5'-AAGTTGGTGGCGTTGTTGTT-3'
4.1.2. Protocol
e Grow yeast cells to mid-log phase (OD600 = 0.6-0.8) in YPAD.

o Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and
incubating for 15 minutes at room temperature.

e Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and
incubating for 5 minutes.

e Harvest cells by centrifugation and wash with ice-cold PBS.

o Resuspend the cell pellet in Lysis Buffer and lyse the cells by bead beating.

o Shear the chromatin by sonication to an average fragment size of 200-500 bp.

o Clarify the lysate by centrifugation.

e Incubate a portion of the lysate (input) at 65°C to reverse crosslinks.

e Immunoprecipitate the remaining lysate with the anti-Myc antibody overnight at 4°C.
e Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.

e Wash the beads sequentially with Low Salt, High Salt, and LiCl Wash Buffers.

o Elute the protein-DNA complexes from the beads with Elution Buffer.

o Reverse the crosslinks of the eluted samples and the input by incubating at 65°C overnight.
o Treat with Proteinase K to digest proteins.

» Purify the DNA using a PCR purification kit.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Perform gPCR using the purified DNA and primers for the HO promoter and the negative
control region.

e Analyze the data using the percent input method.

Yeast Cell Synchronization

Synchronization of yeast cells is essential for studying cell cycle-dependent events.
4.2.1. Materials

e Yeast strain of interest

e YPAD medium

» o-factor mating pheromone (for MATa cells)

4.2.2. Protocol

Grow yeast cells to early log phase (OD600 = 0.2-0.3) in YPAD at 30°C.

Add a-factor to a final concentration of 5 pug/mL.

Incubate for 2-3 hours at 30°C.

Monitor for cell cycle arrest in G1 phase by observing the formation of "shmoos" under a
microscope.

To release the cells from the G1 arrest, centrifuge the cells, wash with fresh YPAD medium,
and resuspend in fresh YPAD.

Collect cell samples at various time points after release for further analysis.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to study the binding of SWI5 to a specific DNA sequence.

4.3.1. Materials
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Purified recombinant SWI5 protein

Double-stranded DNA probe containing a SWI5 binding site from the HO promoter (e.g., 5'-
GATCCGCTAGCAACAAAGCA-3' and its complement), end-labeled with a radioisotope
(e.g., 32P) or a non-radioactive tag (e.g., biotin).

Binding Buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCI, 1 mM DTT, 5% glycerol)

Non-specific competitor DNA (e.g., poly(dI-dC))

Native polyacrylamide gel (e.g., 5%)

TBE Buffer

4.3.2. Protocol

Prepare the labeled DNA probe.

Set up the binding reactions in a final volume of 20 L.

To each reaction, add Binding Buffer, non-specific competitor DNA, and the labeled probe.

Add varying amounts of purified SWI5 protein to the reactions.

Incubate the reactions at room temperature for 20-30 minutes.

Load the samples onto a pre-run native polyacrylamide gel.

Run the gel in TBE buffer until the free probe has migrated approximately two-thirds of the
way down the gel.

Dry the gel and visualize the bands by autoradiography (for radioactive probes) or a
chemiluminescent detection method (for non-radioactive probes). A shift in the migration of
the labeled probe indicates protein-DNA binding.

Visualizations
Signaling Pathway of HO Gene Activation by SWI5
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Caption: SWIS5 initiates a cascade of events at the HO promoter.

Experimental Workflow for Chromatin
Immunoprecipitation (ChiP)
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Caption: Workflow for analyzing protein-DNA interactions in vivo.
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Logical Relationship of SWI5 and Other Regulators
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Caption: Interplay of activators and repressors at the HO promoter.

Conclusion

The regulation of HO gene expression by SWI5 is a well-characterized example of precise
temporal and cell-type-specific gene control. SWI5 acts as a pioneer factor, initiating a cascade
of events that ultimately leads to the activation of HO transcription in mother cells.
Understanding the intricate details of this regulatory network provides valuable insights into the
fundamental principles of eukaryotic gene expression and may inform the development of
novel therapeutic strategies targeting transcriptional dysregulation in disease. The experimental
protocols provided herein serve as a guide for researchers aiming to investigate similar
regulatory systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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